3-(1H-pyrrol-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrrol-3-yl)morpholine is a heterocyclic compound that combines the structural features of both pyrrole and morpholine. Pyrrole is a five-membered aromatic ring containing one nitrogen atom, while morpholine is a six-membered ring containing both oxygen and nitrogen atoms. The combination of these two rings in a single molecule imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrrol-3-yl)morpholine can be achieved through several synthetic routes. One common method involves the condensation of 3-pyrrolecarboxaldehyde with morpholine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be completed within a few hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: 3-(1H-pyrrol-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrole ring into a pyrrolidine ring.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3-(1H-pyrrolidin-3-yl)morpholine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(1H-pyrrol-3-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1H-pyrrol-3-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Pyrrole: A simple five-membered aromatic ring with one nitrogen atom.
Morpholine: A six-membered ring containing both oxygen and nitrogen atoms.
Pyrrolidine: A saturated five-membered ring with one nitrogen atom.
Comparison: 3-(1H-pyrrol-3-yl)morpholine is unique in that it combines the structural features of both pyrrole and morpholine, leading to distinct chemical and biological properties. Unlike pyrrole, which is primarily aromatic, this compound has both aromatic and aliphatic characteristics. Compared to morpholine, it has an additional aromatic ring, which can enhance its biological activity.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(1H-pyrrol-3-yl)morpholine |
InChI |
InChI=1S/C8H12N2O/c1-2-9-5-7(1)8-6-11-4-3-10-8/h1-2,5,8-10H,3-4,6H2 |
InChI Key |
UKUIOIPQORQJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CNC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.